

A Technical Guide to Novel Oxaziridine Compounds: Synthesis, Characterization, and Biological Activity

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Compound of Interest

Compound Name: Oxaziridin-2-ol

Cat. No.: B15424921

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Introduction

Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have emerged as versatile reagents and pharmacophores in modern organic chemistry and drug discovery. Their unique strained-ring structure imparts a high degree of reactivity, allowing them to act as efficient oxygen and nitrogen transfer agents. This technical guide provides an in-depth overview of novel oxaziridine compounds, with a focus on their synthesis, characterization through CAS numbers, and their burgeoning role in modulating biological pathways.

Featured Novel Oxaziridine: A Covalent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)

A significant recent development in the field is the discovery of oxaziridine-based covalent inhibitors targeting cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a prominent target in cancer therapy.^{[1][2][3]} One such pioneering compound, identified from a library of oxaziridine fragments, has demonstrated the potential of this class of molecules in developing novel therapeutics.^{[1][2][3]}

Quantitative Data Summary

Compound Class	Example Compound	CAS Number	Application	Key Quantitative Data
N-Alkyl Oxaziridine	1oxF11 (structure-based name)	Not Yet Assigned	Covalent inhibitor of CDK4	Data from screening library
N-Sulfonyl Oxaziridine	(±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine	63160-13-4	Asymmetric oxidizing agent	mp 94–95°C (dec)
Perfluorinated Oxaziridine	Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine	Not Publicly Available	C-H bond hydroxylation	-

Experimental Protocols

The synthesis of novel oxaziridines, including those developed as covalent protein ligands, generally follows a two-step sequence involving the formation of an imine followed by its oxidation.^[4]

General Synthesis of N-Alkyl Oxaziridines

A common and effective method for the synthesis of N-alkyl oxaziridines involves the oxidation of the corresponding imine with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).^[4]

Step 1: Imine Formation A primary amine is condensed with an aldehyde or ketone, typically under conditions that facilitate the removal of water, to form the corresponding imine (Schiff base).

Step 2: Oxidation The purified imine is then dissolved in a suitable solvent, such as dichloromethane, and treated with an oxidizing agent like mCPBA. The reaction is usually carried out at low temperatures to control selectivity and minimize side reactions. The resulting oxaziridine can be purified using standard chromatographic techniques.

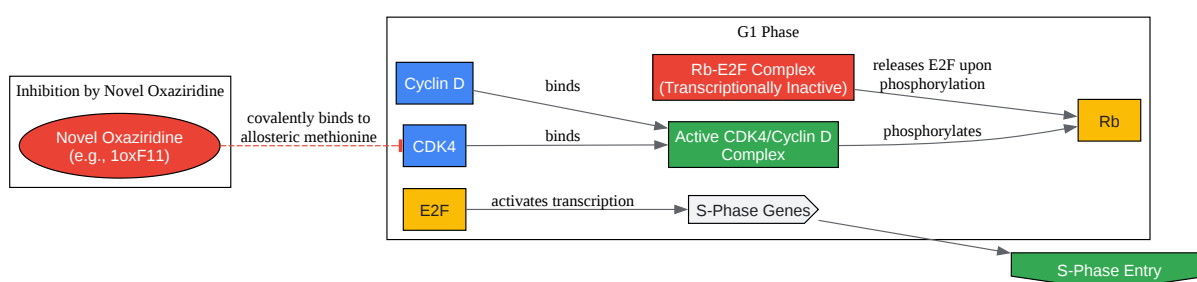
Synthesis of (\pm)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

This N-sulfonyl oxaziridine is synthesized by the oxidation of the corresponding N-sulfonylimine. A detailed, scalable procedure has been published in Organic Syntheses. The process involves the Baeyer–Villiger-type oxidation of the sulfonimine, which selectively yields the trans-oxaziridine.

Signaling Pathway and Experimental Workflow

CDK4 Signaling Pathway and Inhibition by a Novel Oxaziridine

Novel oxaziridine-based covalent ligands have been identified that target a functional allosteric methionine site on CDK4.[1][2][3] This interaction inhibits the kinase activity of CDK4, which in turn blocks the phosphorylation of the retinoblastoma (Rb) protein. The hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest.[1][5]

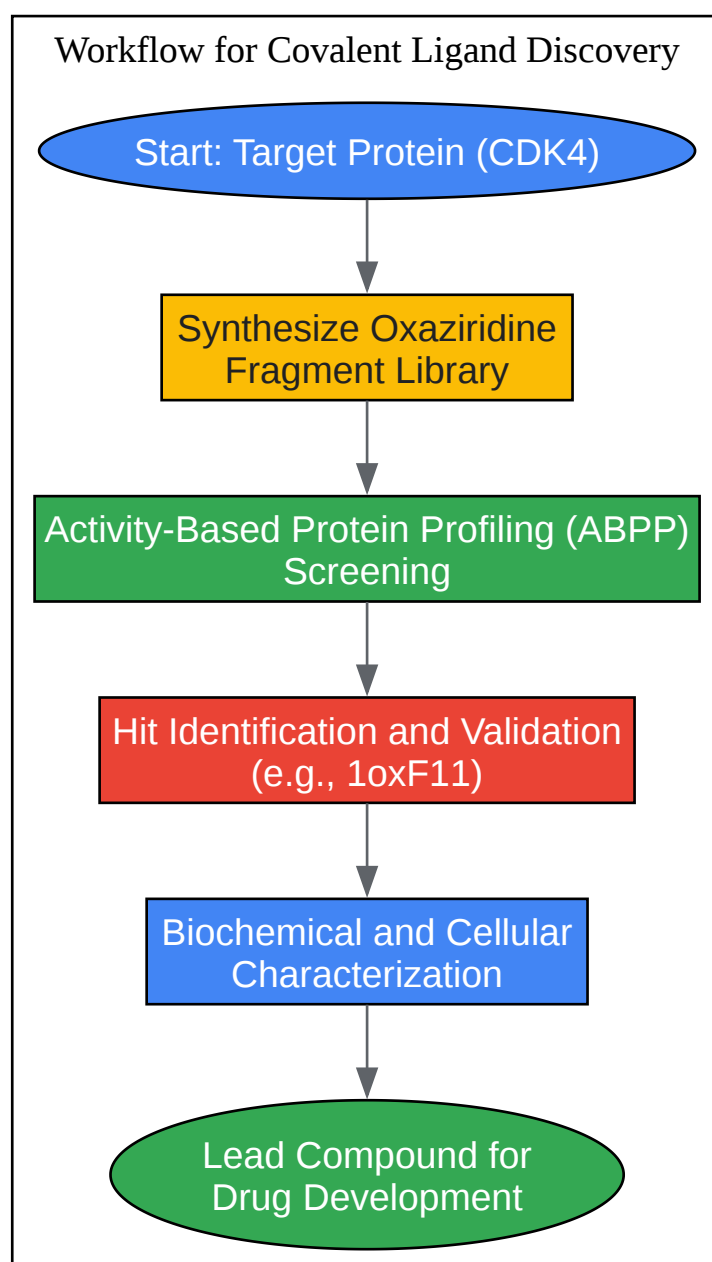


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Caption: CDK4 signaling pathway and its inhibition by a novel oxaziridine compound.

Experimental Workflow for Identifying Covalent Oxaziridine Ligands

The discovery of novel oxaziridine inhibitors of CDK4 was enabled by an activity-based protein profiling (ABPP) platform.[1][2][3] This workflow involves the screening of a library of oxaziridine fragments against the target protein to identify covalent modifiers.



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Caption: Experimental workflow for the discovery of covalent oxaziridine ligands.

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